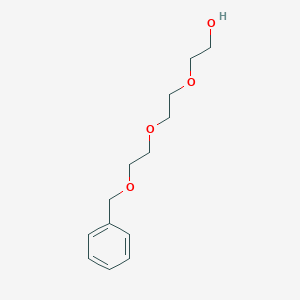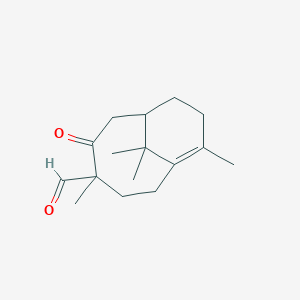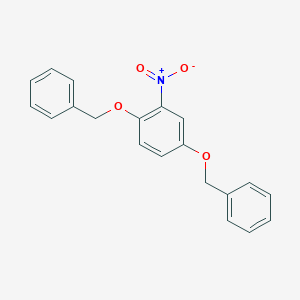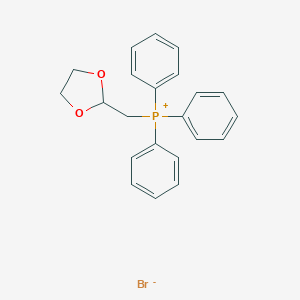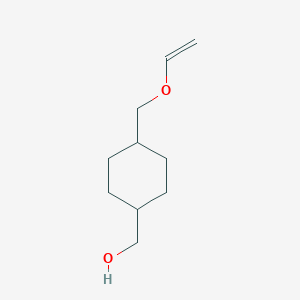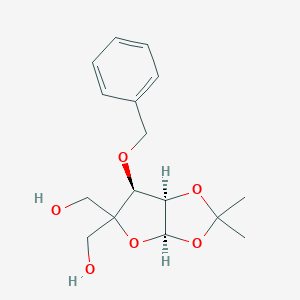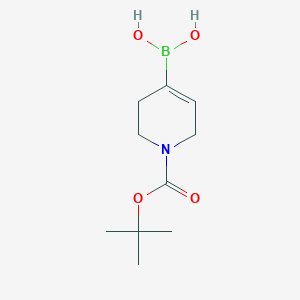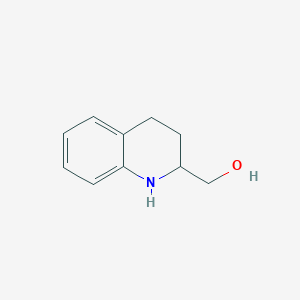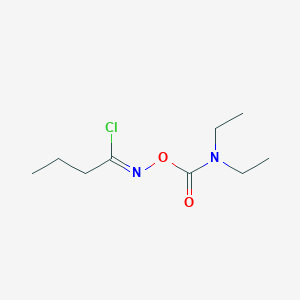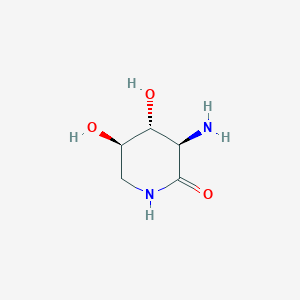
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one, also known as L-erythro-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. L-DOPA is synthesized in the body from the amino acid tyrosine, and is used as a treatment for Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain.
Mechanism Of Action
L-DOPA is converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine then binds to dopamine receptors in the brain, leading to an increase in dopamine signaling and an improvement in motor symptoms in patients with Parkinson's disease.
Biochemical And Physiological Effects
L-DOPA has a number of biochemical and physiological effects in the body. It is a precursor to dopamine, which is an important neurotransmitter involved in the regulation of movement, mood, and motivation. L-DOPA can increase dopamine levels in the brain, leading to an improvement in motor symptoms in patients with Parkinson's disease. However, long-term use of L-DOPA can lead to the development of dyskinesias, or abnormal involuntary movements, which can be a limiting factor in its use as a treatment for Parkinson's disease.
Advantages And Limitations For Lab Experiments
L-DOPA has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the physiology of dopamine signaling in the brain. However, the effects of L-DOPA can be complex and variable, and its use in lab experiments may not accurately reflect its effects in vivo.
Future Directions
There are a number of future directions for research on L-DOPA. One area of interest is the development of new drugs that can target specific dopamine receptors in the brain, with the goal of reducing the side effects associated with long-term use of L-DOPA. Another area of interest is the development of new treatments for Parkinson's disease that can target other aspects of the disease, such as the underlying neurodegeneration or the development of non-motor symptoms. Finally, research on L-DOPA may lead to a better understanding of the role of dopamine in other neurological disorders, such as depression and addiction.
Synthesis Methods
L-DOPA can be synthesized in the laboratory using a variety of methods, including the Strecker synthesis, the Arndt-Eistert reaction, and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis to yield L-DOPA. The Arndt-Eistert reaction involves the reaction of an amino acid with diazomethane, followed by oxidation to yield L-DOPA. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and an amine, followed by acid-catalyzed cyclization to yield L-DOPA.
Scientific Research Applications
L-DOPA has been extensively studied for its therapeutic potential in the treatment of Parkinson's disease. Parkinson's disease is characterized by a loss of dopamine-producing neurons in the brain, leading to a decrease in dopamine levels and the development of motor symptoms such as tremors, rigidity, and bradykinesia. L-DOPA is converted to dopamine in the brain, and can therefore increase dopamine levels and improve motor symptoms in patients with Parkinson's disease.
properties
CAS RN |
135030-05-6 |
|---|---|
Product Name |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3-,4+/m1/s1 |
InChI Key |
HCHNBOFMNHKJPL-JJYYJPOSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(=O)N1)N)O)O |
SMILES |
C1C(C(C(C(=O)N1)N)O)O |
Canonical SMILES |
C1C(C(C(C(=O)N1)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)
